

Sourcing and Application of N-Desmethyl dosimertinib-d5 for Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Desmethyl dosimertinib-d5	
Cat. No.:	B15140261	Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl dosimertinib-d5 in a research setting. This deuterated metabolite of Dosimertinib, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, is a critical tool for pharmacokinetic (PK) and metabolism studies. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Dosimertinib and its metabolites in biological matrices.

Sourcing and Purchasing N-Desmethyl dosimertinib-d5

N-Desmethyl dosimertinib-d5 is a specialized chemical and is typically available from suppliers who focus on analytical standards, stable isotopes, and active pharmaceutical ingredient (API) metabolites.

Product Information:



Property	Value
Chemical Name	N-Desmethyl dosimertinib-d5
CAS Number	2719691-00-4[1]
Molecular Formula	C27H26D5N7O2
Molecular Weight	490.61 g/mol

Potential Suppliers:

While a direct, off-the-shelf purchasing link is not consistently available, the following suppliers list **N-Desmethyl dosimertinib-d5** or related compounds in their catalogs. It is recommended to contact them directly to inquire about availability, pricing, and lead times.

- MedChemExpress (MCE): Lists N-Desmethyl dosimertinib-d5 as a stable isotope. Direct inquiry is recommended.
- ChemSrc: Provides chemical and physical properties for N-Desmethyl dosimertinib-d5 and may list suppliers.[1]
- Custom Synthesis: For larger quantities or if the compound is not readily in stock, custom synthesis by a specialized chemical manufacturing organization (CMO) is a viable option.

When purchasing, it is crucial to request a Certificate of Analysis (CoA) to verify the compound's identity, purity, and isotopic enrichment.

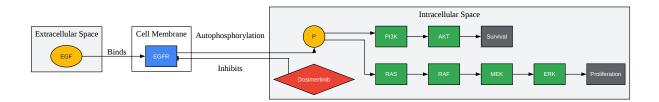
Mechanism of Action of the Parent Compound: Dosimertinib

Dosimertinib, the non-deuterated parent compound, is a third-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and metastasis. Dosimertinib



inhibits this pathway by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as RAS-RAF-MAPK and PI3K-AKT.[4][5]



Click to download full resolution via product page

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Dosimertinib.

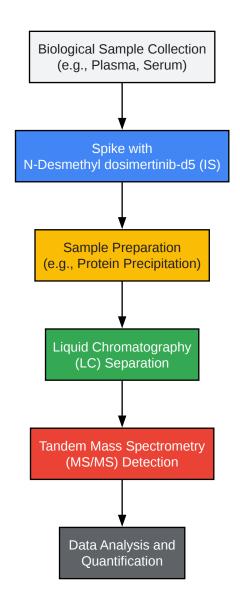
Application: Internal Standard for LC-MS/MS Quantification

The primary research application of **N-Desmethyl dosimertinib-d5** is as an internal standard (IS) for the bioanalysis of Dosimertinib and its non-deuterated N-desmethyl metabolite. The stable isotope-labeled IS co-elutes with the analyte but is distinguishable by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Workflow

The general workflow for using **N-Desmethyl dosimertinib-d5** as an internal standard in a pharmacokinetic study is as follows:





Click to download full resolution via product page

Figure 2. General experimental workflow for bioanalysis using a deuterated internal standard.

Protocol: Quantification of Dosimertinib and Metabolites in Human Plasma

This protocol is adapted from established methods for the quantification of Osimertinib and its metabolites, which are structurally analogous to Dosimertinib.[6][7][8] Researchers should validate this method according to regulatory guidelines (e.g., FDA, EMA) before use in formal studies.[9][10]

3.2.1. Materials and Reagents



- N-Desmethyl dosimertinib-d5 (Internal Standard)
- Dosimertinib and its non-deuterated metabolites (Analytical Standards)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

3.2.2. Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standards and the internal standard in methanol.
- Working Solutions: Prepare serial dilutions of the analytical standards in 50:50 ACN:water to create calibration curve standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of N-Desmethyl dosimertinib-d5 at an appropriate concentration (e.g., 50 ng/mL) in 50:50 ACN:water.

3.2.3. Sample Preparation (Protein Precipitation)

- Aliquot 50 μL of human plasma (blank, calibration standard, QC, or unknown sample) into a
 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution to each tube.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an appropriate volume (e.g., 5 μL) into the LC-MS/MS system.



3.2.4. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

Parameter	Suggested Condition
LC Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 10% B, ramp to 90% B, hold, and reequilibrate
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Mode	Multiple Reaction Monitoring (MRM)

3.2.5. MRM Transitions

The specific precursor and product ion transitions for Dosimertinib, its metabolites, and **N-Desmethyl dosimertinib-d5** will need to be determined empirically by infusing the individual compounds into the mass spectrometer. The transitions for Osimertinib and its metabolites can be used as a starting point.[7][11]

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Dosimertinib	To be determined	To be determined
N-Desmethyl dosimertinib	To be determined	To be determined
N-Desmethyl dosimertinib-d5 (IS)	To be determined	To be determined



3.2.6. Data Analysis and Quantification

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted (e.g., $1/x^2$) linear regression to fit the calibration curve.
- Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters include:

- Selectivity and Specificity: Assess interference from endogenous matrix components.
- Linearity and Range: Define the concentration range over which the assay is accurate and precise.
- Accuracy and Precision: Determine the closeness of the measured values to the true values and the variability of the measurements.
- Matrix Effect: Evaluate the suppression or enhancement of ionization by matrix components.
- Recovery: Measure the efficiency of the extraction process.
- Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).[8][10]

Quantitative Data Summary (Example Validation Acceptance Criteria)



Validation Parameter	Acceptance Criteria
Linearity (r²)	≥ 0.99
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Precision (% CV)	≤ 15% (≤ 20% at LLOQ)
Matrix Factor (% CV)	≤ 15%
Recovery (% CV)	Consistent and reproducible

Conclusion

N-Desmethyl dosimertinib-d5 is an essential tool for the accurate quantification of Dosimertinib and its metabolites in preclinical and clinical research. By serving as an internal standard in LC-MS/MS assays, it enables reliable characterization of the pharmacokinetic profile of this important EGFR inhibitor. The sourcing of this compound requires direct inquiry with specialized suppliers, and the analytical method should be thoroughly validated to ensure data integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Desmethyl dosimertinib-d5 | CAS#:2719691-00-4 | Chemsrc [chemsrc.com]
- 2. bocsci.com [bocsci.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]



- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation: An updated review PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Sourcing and Application of N-Desmethyl dosimertinib-d5 for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140261#sourcing-and-purchasing-n-desmethyl-dosimertinib-d5-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com